N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-11-15-7-5-13(21-12(2)22)9-18(15)26-20(11)19(23)16-10-14(24-3)6-8-17(16)25-4/h5-10H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVWSXRXOHWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization of α-Haloketones
A widely utilized method involves the Dieckmann-like aldol condensation between α-haloketones and substituted salicylaldehydes. For instance, triethylamine-catalyzed reactions of 3-methyl-substituted salicylaldehydes with α-bromoketones in solvent-free conditions yield 3-methylbenzofuran derivatives with efficiencies exceeding 80%. This method’s regioselectivity is critical for introducing the methyl group at position 3.
Example Protocol :
Rhodium-Catalyzed C–H Activation
Rhodium-mediated annulation offers an alternative for constructing polysubstituted benzofurans. CpRh complexes facilitate C–H activation of benzamides, enabling coupling with vinylene carbonate to form benzofuran cores. While effective for electron-rich substrates, this method requires stringent anhydrous conditions and exhibits moderate yields (30–80%).
Functionalization of the Benzofuran Core
After establishing the 3-methylbenzofuran scaffold, subsequent modifications introduce the acetamide and dimethoxybenzoyl groups.
Nitration and Reduction to Install the Acetamide Group
Regioselective nitration at position 6 is achieved using fuming nitric acid in acetic anhydride. Subsequent reduction with hydrogen/Pd-C yields the amine intermediate, which undergoes acetylation with acetic anhydride.
Key Steps :
- Nitration : 3-Methylbenzofuran → 6-Nitro-3-methylbenzofuran (HNO₃/Ac₂O, 0°C, 2 hours; yield: 78%).
- Reduction : 6-Nitro → 6-Amino (H₂/Pd-C, ethanol, rt; yield: 92%).
- Acetylation : 6-Amino → 6-Acetamide (Ac₂O, pyridine, 50°C; yield: 88%).
Integrated Synthetic Routes
Combining the above steps, two primary pathways emerge:
Sequential Linear Synthesis
- Core Formation : 3-Methylbenzofuran via base-catalyzed cyclization.
- Nitration/Acetylation : Install acetamide at position 6.
- Acylation : Introduce 2,5-dimethoxybenzoyl at position 2.
Overall Yield : ~45% (calculated from stepwise yields).
Convergent Approach
- Pre-Functionalized Modules : Synthesis of 6-acetamide-3-methylbenzofuran and 2,5-dimethoxybenzoyl chloride separately, followed by coupling.
- Coupling Method : Ullmann condensation with CuI/L-proline in DMSO at 90°C.
- Advantage : Higher modularity; yield: 60%.
Catalyst-Free and Green Methodologies
Recent advances emphasize sustainable synthesis. A catalyst-free protocol involves cyclization of 2-propargyl cyclohexenone derivatives using DBU, followed by oxidation with oxone to form the benzofuran ring. While applicable for the core structure, functionalization steps still require traditional reagents.
Analytical and Optimization Data
Table 1: Comparative Analysis of Cyclization Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Base-Catalyzed | Et₃N, neat, 110°C | 85 | |
| Rhodium-Catalyzed | CpRh, THF/H₂O, 80°C | 65 | |
| Catalyst-Free | DBU, DMSO, rt | 78 |
Table 2: Functionalization Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Nitration | HNO₃/Ac₂O | 78 |
| Acetylation | Ac₂O/pyridine | 88 |
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂ | 72 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Benzofuran-Based Derivatives
- Structure : N-(2,5-dimethoxyphenyl)-2-(substituted-benzofuran-6-yl)-2-oxoacetamide derivatives.
- Compound 12 : Contains a trimethylsilylmethoxy group at the 2-position and a phenyl group at the 3-position of the benzofuran.
- Compound 13 : Features a methoxy group at the 2-position and a phenyl group at the 3-position.
- Key Differences :
- The target compound has a 3-methyl group and 2,5-dimethoxybenzoyl substituent, whereas Compounds 12/13 have phenyl and variable alkoxy groups.
- The acetamide linkage in the target compound is simpler (N-acetyl) compared to the 2-oxoacetamide group in 12/13, which may alter hydrogen-bonding capacity .
| Feature | Target Compound | Compound 12/13 |
|---|---|---|
| Benzofuran Substituents | 3-methyl, 2-(2,5-dimethoxybenzoyl) | 3-phenyl, 2-(trimethylsilylmethoxy/methoxy) |
| Acetamide Group | N-acetyl | 2-oxoacetamide |
| Electronic Effects | Electron-rich (methoxy) | Electron-withdrawing (oxo) |
Benzothiazole-Based Acetamides (–5)
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Structural Comparison :
- Core Heterocycle : Benzothiazole (sulfur-containing) vs. benzofuran (oxygen-containing). Sulfur enhances lipophilicity and may improve membrane permeability.
- Substituents: The 2,5-dimethoxyphenyl group is shared with the target compound, suggesting similar targeting of receptors sensitive to methoxy motifs.
| Feature | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Heterocycle | Benzofuran (O) | Benzothiazole (S) |
| Key Substituents | 3-methyl, 2,5-dimethoxybenzoyl | CF₃, Cl, 2,5-dimethoxyphenyl |
| Electronic Profile | Moderate electron-donating | Strong electron-withdrawing |
N,O-Bidentate Directing Group Analogs ()
Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A simpler benzamide with an N,O-bidentate directing group (hydroxy and tertiary alcohol).
- Comparison :
- The acetamide group in the target compound lacks the hydroxyl group, reducing its utility in metal-catalyzed C–H functionalization.
- The benzofuran core in the target may offer π-stacking advantages over the benzene ring in the benzamide derivative .
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzofuran core with a dimethoxybenzoyl substituent and an acetamide group, contributing to its unique biological properties.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This suggests potential applications in treating inflammatory diseases.
- Antioxidant Properties : It has been shown to scavenge free radicals, protecting cells from oxidative stress. This property could be beneficial in developing therapies for conditions linked to oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits enzymes related to inflammation pathways | |
| Antioxidant | Scavenges free radicals and protects against oxidative damage | |
| Enzyme Interaction | Binds to specific receptors and enzymes, modulating their activity |
Case Studies and Research Findings
-
Study on Inflammatory Pathways :
A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential as an anti-inflammatory agent in clinical settings. -
Antioxidant Activity Assessment :
In another study, the compound was tested for its ability to reduce oxidative stress markers in cultured cells. Results indicated a marked decrease in reactive oxygen species (ROS) levels compared to control groups, highlighting its antioxidant capabilities. -
Receptor Binding Studies :
Interaction studies showed that this compound has a high binding affinity for specific G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide | Similar benzofuran core; different substitution | Moderate anti-inflammatory |
| N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-benzamide | Variation in amide group | Lower antioxidant activity |
| N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-fluorobenzamide | Contains fluorine atom; alters lipophilicity | Enhanced receptor binding |
Q & A
Q. How can metabolite identification be conducted using high-resolution mass spectrometry (HRMS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
